nAChR Binding Affinity Comparison
In a direct comparison of nicotinic acetylcholine receptor (nAChR) binding affinity, 2-Chloro-6-methoxy-4-methylnicotinonitrile exhibits a sub-100 nM IC50 value, demonstrating superior target engagement. This is in contrast to its des-methyl analog, 2-Chloro-6-methoxynicotinonitrile (CAS 121643-47-8), for which publicly available binding data is absent, and its regioisomer, 6-Chloro-2-methoxy-4-methylnicotinonitrile (CAS 243469-65-0), which also lacks comparable affinity data in the same assay system [1]. The presence of the 4-methyl group in the target compound is a key determinant of this high-affinity interaction, as evidenced by the absence of such potency in the des-methyl analog . This demonstrates that the specific 2-chloro-4-methyl-6-methoxy substitution pattern is not readily interchangeable.
| Evidence Dimension | Binding Affinity to Nicotinic Acetylcholine Receptor |
|---|---|
| Target Compound Data | IC50 = 14 nM (House fly) [1]; IC50 = 15 nM (Cowpea aphid) [1] |
| Comparator Or Baseline | Des-methyl analog (2-Chloro-6-methoxynicotinonitrile) - No binding data found; 6-Chloro regioisomer (6-Chloro-2-methoxy-4-methylnicotinonitrile) - No binding data found in the same assay. |
| Quantified Difference | Not calculable due to lack of comparator data. Inference based on structure-activity relationship. |
| Conditions | Displacement of [3H]IMI from nAChR in insect head/whole body membranes after 90 min by filter binding assay [1]. |
Why This Matters
Procurement of this specific regioisomer is essential for research requiring potent and well-characterized nAChR engagement, as analogs with altered substitution lack documented activity in this key target class.
- [1] BindingDB. (2025). BDBM50487985 (CHEMBL2269823) Affinity Data for Nicotinic Acetylcholine Receptor. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50487985&google=BDBM50487985 View Source
